Droxidopa

Description

This compound is a precursor of noradrenaline that is used in the treatment of Parkinsonism. It is approved for use in Japan and is currently in trials in the U.S. The racaemic form (dl-threo-3,4-dihydroxyphenylserine) has also been used, and has been investigated in the treatment of orthostatic hypotension. There is a deficit of noradrenaline as well as of dopamine in Parkinson's disease and it has been proposed that this underlies the sudden transient freezing seen usually in advanced disease. Though L-DOPS has been used in Japan and Southeast Asia already for some time, it is also currently in clinical trials at the phase III point in the United States (U.S.), Canada, Australia, and throughout Europe. Provided L-DOPS successfully completes clinical trials, it could be approved for the treatment of neurogenic orthostatic hypotension (NOH) as early as 2011. Additionally, phase II clinical trials for intradialytic hypotension are also underway. Chelsea Therapeutics obtained orphan drug status (ODS) for L-DOPS in the U.S. for NOH, and that of which associated with Parkinson's disease , pure autonomic failure, and multiple system atrophy, and is the pharmaceutical company developing it in that country.

The physiologic effect of this compound is by means of Increased Blood Pressure.

This compound is an orally available prodrug of norepinephrine that is used in the treatment of symptomatic orthostatic hypotension due to neurogenic causes of autonomic failure. This compound has had limited clinical use, but has not been linked to serum enzyme elevations nor to instances of clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and has 3 approved and 5 investigational indications. This drug has a black box warning from the FDA.

A synthetic precursor of norepinephrine that is used in the treatment of PARKINSONIAN DISORDERS and ORTHOSTATIC HYPOTENSION.

See also: Norepinephrine (has active moiety).

Properties

IUPAC Name |

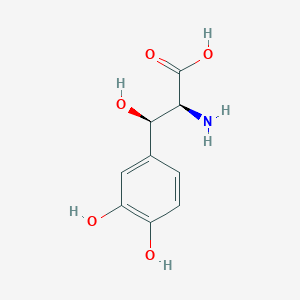

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYKJLNLSIPIN-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046422, DTXSID201017236 | |

| Record name | Droxidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threo-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23651-95-8, 3916-18-5 | |

| Record name | Droxidopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(βS)-β,3-Dihydroxy-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-dihydroxyphenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxidopa [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxidopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droxidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threo-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROXIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREO-DIHYDROXYPHENYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prodrug to Pressor: A Technical Guide to the Mechanism of Droxidopa in Neurodegenerative Disease

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic orthostatic hypotension (nOH) is a debilitating manifestation of autonomic failure in several neurodegenerative diseases, including Parkinson's disease, multiple system atrophy, and pure autonomic failure.[1] This condition arises from insufficient norepinephrine release by sympathetic nerves upon standing, leading to a sharp drop in blood pressure and subsequent cerebral hypoperfusion.[1] Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS), an orally administered synthetic amino acid, serves as a prodrug to norepinephrine, offering a therapeutic strategy to replenish this deficient neurotransmitter.[2][3] This guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning this compound's action, its pharmacological profile, and the experimental methodologies crucial for its investigation.

The Pathophysiological Landscape: Neurogenic Orthostatic Hypotension in Synucleinopathies

Neurodegenerative disorders such as Parkinson's disease (PD), multiple system atrophy (MSA), and pure autonomic failure (PAF) are collectively known as synucleinopathies, characterized by the abnormal deposition of α-synuclein in the nervous system.[1] This pathology can affect the autonomic nervous system, leading to a failure of sympathetic nerve terminals to release adequate amounts of norepinephrine in response to postural changes.[4] Norepinephrine is the primary neurotransmitter responsible for vasoconstriction of peripheral blood vessels, a critical reflex for maintaining blood pressure when standing.[5] Its deficiency in nOH results in symptoms like dizziness, lightheadedness, weakness, and syncope, significantly impairing quality of life and increasing the risk of falls.[1]

Core Mechanism of Action: The Enzymatic Conversion of this compound to Norepinephrine

This compound's therapeutic effect is predicated on its role as a direct precursor to norepinephrine.[2] Unlike norepinephrine itself, which has poor oral bioavailability and cannot cross the blood-brain barrier, this compound is readily absorbed and distributed throughout the body.[6][7]

The central tenet of its mechanism is a single enzymatic step: the decarboxylation of this compound to L-norepinephrine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase (DDC).[1][2] This is the same enzyme responsible for the conversion of L-DOPA to dopamine in the treatment of Parkinson's disease.[8]

Caption: Enzymatic conversion of this compound to norepinephrine.

This conversion occurs in various tissues throughout the body where AADC is present, including both peripheral and central nervous system compartments, as this compound can cross the blood-brain barrier.[2][6] The newly synthesized norepinephrine is then able to act on adrenergic receptors to elicit a physiological response.

Proposed Sites and Mechanisms of Pressor Effect

While the core enzymatic conversion is well-established, the precise location and dominant mechanism by which this compound-derived norepinephrine exerts its pressor effect have been subject to investigation. Three primary mechanisms have been proposed:[1][9]

-

Peripheral Sympathetic Neurotransmitter: this compound may be taken up by remaining sympathetic nerve terminals, converted to norepinephrine intracellularly, and then released as a neurotransmitter upon neuronal activation. This mechanism is particularly relevant in conditions where postganglionic neurons are still partially intact.[1]

-

Circulating Hormone: this compound can be converted to norepinephrine in non-neuronal tissues, such as the kidneys and liver.[9] The resulting norepinephrine enters the bloodstream and acts as a circulating hormone, causing widespread vasoconstriction.[9] Studies have shown that even patients with extensive degeneration of sympathetic neurons can convert this compound to norepinephrine and experience a rise in blood pressure, supporting this hormonal role.[1]

-

Central Stimulator of Sympathetic Outflow: As this compound crosses the blood-brain barrier, it can be converted to norepinephrine within the central nervous system (CNS).[6] This CNS norepinephrine could potentially stimulate sympathetic outflow from the brainstem. However, this mechanism is considered less likely to be the primary driver of the pressor effect, as co-administration of carbidopa, a peripheral AADC inhibitor that does not cross the blood-brain barrier, blocks the pressor effect of this compound.[1][7] This indicates that peripheral conversion to norepinephrine is essential for its therapeutic action in nOH.

Caption: Potential sites and mechanisms of this compound's action.

Pharmacokinetic and Pharmacodynamic Profile

Understanding the time course of this compound and its conversion to norepinephrine is critical for optimizing therapeutic regimens.

| Parameter | This compound | Norepinephrine (from this compound) |

| Time to Peak Plasma Concentration (Tmax) | 1–4 hours[1] | ~3-6 hours[1] |

| Elimination Half-Life (t½) | ~2.5 hours[1][10] | Biphasic, with an initial decline and a longer terminal half-life (~9 hours)[1] |

| Pressor Effect Onset | ~1 hour[1] | - |

| Peak Pressor Effect | 3–4 hours[1] | - |

| Duration of Pressor Effect | ~6 hours[1] | - |

Data compiled from multiple clinical studies.[1][10]

The longer half-life and duration of action of the generated norepinephrine compared to the parent drug, this compound, is a key pharmacodynamic feature. This allows for a sustained pressor effect with thrice-daily dosing.

Key Experimental Methodologies

Investigating the mechanism of action of this compound requires a suite of sophisticated preclinical and clinical research techniques.

Quantifying Norepinephrine Levels

A primary endpoint in this compound research is the measurement of norepinephrine concentrations in biological matrices.

Experimental Protocol: HPLC with Electrochemical Detection (HPLC-ED) for Plasma Norepinephrine

This protocol provides a robust method for quantifying norepinephrine in plasma samples, essential for pharmacokinetic studies and for correlating drug levels with physiological responses.

-

Sample Collection and Preparation:

-

Collect whole blood into chilled tubes containing EDTA.

-

Immediately centrifuge at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

For analysis, thaw plasma on ice. To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine) and a preservative like sodium metabisulfite.

-

-

Catecholamine Extraction:

-

Add activated alumina and a Tris buffer (pH ~8.6) to the plasma sample.

-

Vortex thoroughly to allow catecholamines to adsorb to the alumina.

-

Wash the alumina pellet several times with purified water to remove interfering substances.

-

Elute the catecholamines from the alumina using a small volume of dilute acid (e.g., 0.1 M perchloric acid).

-

-

Chromatographic Separation:

-

Inject the eluate onto a reversed-phase C18 HPLC column.

-

Use an isocratic mobile phase consisting of a phosphate buffer, methanol, an ion-pairing agent (e.g., octanesulfonic acid), and EDTA. The pH should be acidic (e.g., pH 3.0).

-

Maintain a constant flow rate (e.g., 1.0 mL/min).

-

-

Electrochemical Detection:

-

The column effluent passes through an electrochemical detector equipped with a glassy carbon working electrode.

-

Apply an oxidizing potential (e.g., +0.65 V) to the electrode. Norepinephrine will be oxidized, generating an electrical current.

-

The magnitude of the current is directly proportional to the concentration of norepinephrine in the sample.

-

-

Data Analysis:

-

Identify the norepinephrine peak based on its retention time compared to a standard.

-

Quantify the concentration by comparing the peak area (or height) to a standard curve, correcting for recovery using the internal standard. The lower limit of detection for norepinephrine is typically in the range of 3.5 pg/mL.[11]

-

Assessing Aromatic L-amino Acid Decarboxylase (AADC) Activity

To confirm the enzymatic conversion of this compound, an AADC activity assay is essential. This protocol is adapted from methods used for AADC deficiency diagnosis.[4]

Experimental Protocol: In Vitro AADC Activity Assay in Plasma

-

Reagent Preparation:

-

Prepare a sodium phosphate buffer (167 mM, pH 7.0).

-

Prepare a solution of pyridoxal-5-phosphate (PLP, 0.7 mM), the essential cofactor for AADC.

-

Prepare a stock solution of the substrate, this compound (e.g., 20 mM).

-

Prepare an internal standard, such as a deuterated form of norepinephrine.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 100 µL of plasma, 50 µL of PLP solution, and 300 µL of phosphate buffer.

-

Pre-incubate the mixture for 2 hours at 37°C with shaking to ensure cofactor binding.

-

Initiate the reaction by adding 50 µL of the this compound substrate solution.

-

Incubate for 90 minutes at 37°C with shaking.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding 500 µL of ice-cold acetonitrile. This will precipitate the plasma proteins.

-

Add the internal standard.

-

Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the reaction product (norepinephrine) from other components using a suitable chromatography column and gradient.

-

Quantify norepinephrine using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

-

-

Calculation of Activity:

-

Calculate the amount of norepinephrine produced.

-

Express AADC activity as nanomoles of product formed per minute per liter of plasma (nmol/min/L).

-

Visualizing the Neuroanatomical Substrate

Immunohistochemistry can be used to identify the location of AADC and catecholaminergic neurons, providing a neuroanatomical context for this compound's action.

Experimental Protocol: Dual-Label Immunohistochemistry for Tyrosine Hydroxylase (TH) and AADC

-

Tissue Preparation:

-

Perfuse an anesthetized animal model (e.g., rat) with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the brain and relevant peripheral tissues (e.g., adrenal gland, sympathetic ganglia).

-

Post-fix the tissues in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

-

Section the frozen tissue on a cryostat (e.g., 30 µm thickness).

-

-

Immunostaining:

-

Wash sections in phosphate-buffered saline (PBS).

-

Perform antigen retrieval if necessary (e.g., citrate buffer incubation at 95°C).

-

Block non-specific binding by incubating sections in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[6]

-

Incubate sections overnight at 4°C in a primary antibody solution containing both a rabbit anti-TH antibody and a mouse anti-AADC antibody, diluted in blocking buffer.

-

Wash sections three times in PBS.

-

Incubate for 2 hours at room temperature in a secondary antibody solution containing a donkey anti-rabbit antibody conjugated to one fluorophore (e.g., Alexa Fluor 488, green) and a donkey anti-mouse antibody conjugated to another fluorophore (e.g., Alexa Fluor 594, red).[12] Protect from light.

-

Wash sections three times in PBS.

-

-

Mounting and Imaging:

-

Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI to counterstain cell nuclei.

-

Image the sections using a confocal microscope, capturing separate channels for TH, AADC, and DAPI.

-

Analyze the images to determine the co-localization of AADC within TH-positive (catecholaminergic) neurons.

-

Caption: A generalized workflow for investigating this compound.

Clinical Significance and Future Directions

Clinical trials have demonstrated that this compound can significantly improve symptoms of nOH, particularly dizziness and lightheadedness, and increase standing systolic blood pressure in patients with PD, MSA, and PAF.[4][13][14][15] However, the treatment effect can be modest, and long-term efficacy continues to be an area of study.[5]

Future research should focus on identifying predictors of response to this compound, which may be related to the degree of residual sympathetic innervation.[16] Further elucidation of the relative contributions of the peripheral neurotransmitter versus circulating hormone mechanisms in different patient populations could lead to more personalized therapeutic strategies. Additionally, exploring the central effects of this compound-derived norepinephrine, while not the primary pressor mechanism, may reveal impacts on other non-motor symptoms of neurodegenerative diseases.

Conclusion

This compound represents a rationally designed therapy that directly addresses the core neurochemical deficit in neurogenic orthostatic hypotension. Its mechanism of action is centered on its peripheral conversion to norepinephrine by aromatic L-amino acid decarboxylase, leading to an increase in vascular tone and an amelioration of orthostatic symptoms. A thorough understanding of its pharmacology and the application of rigorous experimental methodologies are paramount for optimizing its use and for the continued development of novel treatments for autonomic dysfunction in neurodegenerative diseases.

References

- Kaufmann, H., Norcliffe-Kaufmann, L., & Palma, J. A. (2015). This compound in neurogenic orthostatic hypotension. Expert review of cardiovascular therapy, 13(8), 875–891. [Link]

- Wikipedia. (2023). This compound. [Link]

- Patsnap Synapse. (2024).

- Albin, R. L. (2022). Pharmacology I: L-Dopa Pharmacokinetics and Pharmacodynamics. In Parkinson Disease. Oxford University Press. [Link]

- Hauser, R. A., Isaacson, S., Lisk, J., Hewitt, L. A., & Kymes, S. (2015). This compound in patients with neurogenic orthostatic hypotension associated with Parkinson's disease (NOH306A). Journal of Parkinson's disease, 5(1), 105–115. [Link]

- Espay, A. J., LeWitt, P. A., & Hauser, R. A. (2014). Neurogenic orthostatic hypotension in Parkinson's disease: evaluation, management, and emerging role of this compound. Vascular health and risk management, 10, 115–125. [Link]

- Hauser, R. A., Isaacson, S., Lisk, J. P., Hewitt, L. A., & Kymes, S. (2015). This compound for the short-term treatment of symptomatic neurogenic orthostatic hypotension in Parkinson's disease (nOH306B). Movement disorders : official journal of the Movement Disorder Society, 30(5), 646–654. [Link]

- Shibao, C., & Biaggioni, I. (2015). Neurogenic orthostatic hypotension – management update and role of this compound. Therapeutics and clinical risk management, 11, 863–871. [Link]

- Kaufmann, H., Freeman, R., Biaggioni, I., Low, P., Pedder, S., Hewitt, L. A., Ma, J., & Mathias, C. J. (2014). This compound for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial. Neurology, 83(4), 328–335. [Link]

- ResearchGate. (n.d.). Possible mechanisms of action of this compound—this compound could exert its pressor effect in three ways. [Link]

- ResearchGate. (n.d.). Plasma levels of this compound and norepinephrine after this compound administration in 8 subjects with autonomic failure. [Link]

- Kaufmann, H., Freeman, R., Biaggioni, I., Low, P., Pedder, S., Hewitt, L. A., Ma, J., & Mathias, C. J. (2014). This compound for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial. Neurology, 83(4), 328–335. [Link]

- Javidan, M., & Cwik, M. J. (1996). Determination of Catecholamines in Human Plasma by HPLC with Electrochemical Detection. Journal of Liquid Chromatography & Related Technologies, 19(8), 1237-1248. [Link]

- Goldstein, D. S. (2003). L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug. Cardiovascular drug reviews, 21(3), 189–204. [Link]

- Medscape. (n.d.). Northera (this compound) dosing, indications, interactions, adverse effects, and more. [Link]

- Pharmacology, M. (2025, February 26). Pharmacology of Levodopa (L-Dopa) ; Mechanism of Action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

- protocols.io. (2025, February 20). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. [Link]

- Wessel, M. J., & Wold, L. E. (2021). Aromatic L-Amino Acid Decarboxylase Deficiency. In M. P. Adam et al. (Eds.), GeneReviews®.

- Northera. (n.d.).

- Dashtipour, K., Chen, J. J., Tashiro, A., & Rashidian, A. (2016). Systematic Literature Review of this compound in Clinical Trials for Neurogenic Orthostatic Hypotension (nOH) in Parkinsonism (P4.323). Neurology, 86(16 Supplement). [Link]

- ClinicalTrials.gov. (2022).

- Kaufmann, H., Norcliffe-Kaufmann, L., & Palma, J. A. (2015). This compound in neurogenic orthostatic hypotension. Expert review of cardiovascular therapy, 13(8), 875–891. [Link]

- Palma, J. A., Martinez, J., Perez, M. A., & Kaufmann, H. (2017). Predictors of response to this compound in patients with neurogenic orthostatic hypotension (P5.318). Neurology, 88(16 Supplement). [Link]

- Patsnap Synapse. (2024).

- Wikipedia. (2023).

- Civallero, G. O., et al. (2022). Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry. Clinica chimica acta, 531, 257-261. [Link]

- The Michael J. Fox Foundation for Parkinson's Research. (n.d.). This compound (Northera). [Link]

- Nutt, J. G., & Fellman, J. H. (1984). Levodopa: pharmacology, pharmacokinetics, and pharmacodynamics. Neurology, 34(9), 1171–1175. [Link]

- Salah-Uddin, H., & Garris, D. R. (2011). Enhancing aromatic L-amino acid decarboxylase activity: implications for L-DOPA treatment in Parkinson's disease. CNS & neurological disorders drug targets, 10(1), 69–79. [Link]

Sources

- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modified Sequence Method to Assess Baroreflex Sensitivity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of Norepinephrine in Whole Blood via Fast Scan Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 6. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Revisiting the Sequence Method for Baroreflex Analysis [frontiersin.org]

- 9. Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release [mdpi.com]

- 10. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. protocols.io [protocols.io]

- 13. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Pharmacological Properties of Droxidopa for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the pharmacological properties of Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS), a synthetic amino acid precursor of norepinephrine. Designed for the discerning researcher and drug development professional, this document moves beyond a mere recitation of facts to deliver a nuanced understanding of this compound's mechanism, its journey through the body, and its effects, grounded in field-proven insights and methodologies.

Introduction: The Rationale for a Norepinephrine Prodrug

Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, leading to symptoms like dizziness, lightheadedness, and syncope.[1][2] This condition often arises from neurodegenerative disorders such as Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF), where there is a failure of the autonomic nervous system to release adequate amounts of norepinephrine, a key neurotransmitter for maintaining vascular tone.[1][3] this compound was developed to address this norepinephrine deficiency. As an orally active prodrug, it is converted to norepinephrine in the body, thereby replenishing this crucial neurotransmitter and mitigating the symptoms of nOH.[1][2][4] First approved in Japan in 1989, it later received approval in the United States in 2014 for the treatment of symptomatic nOH.[4][5][6]

Core Mechanism of Action: Bypassing the Rate-Limiting Step

This compound's primary pharmacological action lies in its role as a direct precursor to norepinephrine.[2][4][7] Unlike the physiological pathway that synthesizes norepinephrine from dopamine via the enzyme dopamine β-hydroxylase (DBH), this compound's conversion is catalyzed by the ubiquitously expressed enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][2] This is particularly advantageous in conditions where DBH activity may be impaired.[1]

The conversion of this compound to L-norepinephrine is a critical step. Of the four stereoisomers of dihydroxyphenylserine (DOPS), only the L-threo-enantiomer, this compound, is biologically active and converted to the active L-norepinephrine.[1][5] The D-stereoisomer can competitively inhibit the decarboxylation of the L-isomer, reducing the formation of L-norepinephrine.[1][8]

Sources

- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. neurology.org [neurology.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. This compound for symptomatic neurogenic orthostatic hypotension: what can we learn? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Articles [globalrx.com]

- 8. researchgate.net [researchgate.net]

The Norepinephrine Precursor Droxidopa as a Neuroprotective Candidate: A Preclinical Research Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of neurodegenerative disease research is urgently seeking therapies that move beyond symptomatic treatment to offer genuine neuroprotection. This technical guide provides an in-depth exploration of the preclinical rationale and research methodologies for investigating Droxidopa (L-threo-dihydroxyphenylserine or L-DOPS) as a potential neuroprotective agent. This compound, a synthetic amino acid precursor of norepinephrine, is currently approved for the treatment of neurogenic orthostatic hypotension (nOH) often associated with neurodegenerative conditions such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[1][2] Its ability to cross the blood-brain barrier and augment central norepinephrine levels presents a compelling, yet underexplored, avenue for therapeutic intervention in the progression of these devastating diseases.[3][4]

This document synthesizes the established neuroprotective roles of norepinephrine, critically evaluates the existing preclinical evidence for this compound, and provides a comprehensive framework for future preclinical research. We delve into the mechanistic rationale, propose robust experimental designs, and detail essential protocols to rigorously assess the neuroprotective efficacy of this compound in relevant animal models of neurodegeneration.

The Scientific Rationale: Norepinephrine as an Endogenous Neuroprotectant

The foundation for investigating this compound's neuroprotective potential lies in the multifaceted roles of its active metabolite, norepinephrine (NE), in the central nervous system. Beyond its function as a neurotransmitter regulating arousal and attention, NE is a potent neuromodulator with significant influence over the brain's microenvironment. A compelling body of evidence points to NE's capacity to counteract key pathological processes in neurodegeneration.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common pathological feature of many neurodegenerative diseases.[5] While initially a protective response, chronic glial activation can become detrimental, releasing a cascade of pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage. Norepinephrine has been shown to exert a tonic anti-inflammatory effect in the CNS.[6] It can suppress the production of inflammatory mediators by glial cells, thereby mitigating a significant driver of neurodegeneration.[5]

Abrogation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is another critical factor in neuronal cell death in conditions like Parkinson's and Alzheimer's disease.[7] The high metabolic rate of the brain makes it particularly vulnerable to oxidative damage. Norepinephrine has demonstrated the ability to mitigate oxidative stress, although the precise mechanisms are still under investigation.[7] This antioxidant property is crucial for protecting neurons from the damaging effects of free radicals.

Promotion of Trophic Factor Support

Norepinephrine can stimulate the production and release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), from glial cells. These trophic factors are essential for neuronal survival, growth, and plasticity. By enhancing the brain's own protective and reparative mechanisms, NE can create a more favorable environment for neuronal resilience in the face of neurodegenerative insults.

This compound: A Vehicle for Central Norepinephrine Augmentation

This compound is an orally administered prodrug that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[8] Unlike norepinephrine itself, this compound can cross the blood-brain barrier, offering a systemic approach to increasing NE levels within the CNS.[3][4] This pharmacological profile makes this compound an attractive candidate for leveraging the neuroprotective properties of norepinephrine.

Review of Existing Preclinical Evidence

While the theoretical basis for this compound's neuroprotective potential is strong, direct preclinical evidence is still emerging. Much of the existing research has focused on its approved indication for nOH. A study in rats demonstrated the pressor effect of oral this compound, which was enhanced in sympathectomized animals, suggesting its potential for autonomic failure.[8] Another study showed that L-DOPA, a related compound, could modulate the immune response in a mouse model of ischemic stroke.[9] However, there is a notable gap in the literature regarding studies that have administered this compound to established animal models of neurodegenerative diseases like Parkinson's or Alzheimer's and have specifically assessed markers of neuroprotection.

A study on the neuroprotective effects of L-dopa in an MPTP-induced mouse model of Parkinson's disease found that it increased the survival of dopaminergic neurons by modulating cell survival and apoptotic pathways.[10] While this study did not use this compound, it provides a valuable framework for how the neuroprotective effects of a related precursor molecule can be assessed.

A Proposed Framework for Preclinical Investigation

To rigorously evaluate the neuroprotective potential of this compound, a systematic and multi-faceted preclinical research program is necessary. This should involve the use of well-characterized animal models and a comprehensive battery of behavioral, histological, and biochemical endpoints.

Selection of Animal Models

The choice of animal model is critical and should be tailored to the specific neurodegenerative disease being investigated.

-

Parkinson's Disease Models:

-

6-hydroxydopamine (6-OHDA) model: This classic neurotoxin-based model induces a rapid and specific lesion of the nigrostriatal dopamine system. It is well-suited for assessing the ability of a compound to protect against acute dopaminergic neurodegeneration.[11]

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: This model recapitulates many of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[10]

-

Alpha-synuclein overexpression models: These genetic models, which involve the overexpression of human alpha-synuclein, more closely mimic the progressive nature of the disease and the formation of Lewy body-like pathology.

-

-

Alzheimer's Disease Models:

-

APP/PS1 transgenic mice: These models overexpress mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid plaques and cognitive deficits.[12]

-

3xTg-AD mice: This model carries three mutations (APP, PS1, and tau) and develops both amyloid plaques and neurofibrillary tangles.[12]

-

-

Stroke Models:

-

Middle Cerebral Artery Occlusion (MCAO): This model is widely used to mimic ischemic stroke in humans and allows for the assessment of neuroprotective agents in the context of acute neuronal injury.[9]

-

Experimental Design and Workflow

A robust experimental design is essential for generating reliable and interpretable data.

Key Experimental Protocols

-

Animal Subjects: Adult male Sprague-Dawley rats (250-300g).

-

Stereotaxic Surgery: Anesthetize rats and unilaterally inject 6-OHDA into the medial forebrain bundle.

-

This compound Administration: Begin daily oral gavage of this compound (e.g., 10, 30, 100 mg/kg) or vehicle 24 hours post-surgery and continue for the duration of the study.

-

Behavioral Testing:

-

Apomorphine-induced rotations: At 2 and 4 weeks post-lesion, administer apomorphine and record contralateral rotations for 60 minutes.

-

Cylinder test: Assess forelimb use asymmetry.

-

-

Tissue Processing: At the end of the study, perfuse animals and collect brain tissue.

-

Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and striatum.

-

Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of oxidative stress (e.g., malondialdehyde).

-

Animal Subjects: Aged APP/PS1 transgenic mice and wild-type littermates.

-

This compound Administration: Treat mice with daily oral gavage of this compound or vehicle for 3 months.

-

Behavioral Testing:

-

Morris water maze: Evaluate spatial learning and memory.

-

Y-maze: Assess short-term working memory.

-

-

Tissue Processing: Collect brain tissue following behavioral testing.

-

Immunohistochemistry: Stain brain sections for Iba1 (microglia) and GFAP (astrocytes) to assess glial activation. Quantify amyloid plaque load using Thioflavin S or an anti-Aβ antibody.

-

ELISA: Measure levels of pro-inflammatory and anti-inflammatory cytokines in brain homogenates.

Quantitative Data Summary

The following table provides a hypothetical summary of expected quantitative outcomes from a preclinical study of this compound in a 6-OHDA rat model of Parkinson's disease.

| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | TH+ Cell Count in Substantia Nigra (% of control) | Striatal TNF-α Levels (pg/mg protein) |

| Sham + Vehicle | 0.5 ± 0.2 | 100% | 5.2 ± 1.1 |

| 6-OHDA + Vehicle | 7.8 ± 1.5 | 35 ± 5% | 15.6 ± 2.3 |

| 6-OHDA + this compound (30 mg/kg) | 4.2 ± 1.1 | 65 ± 8% | 9.8 ± 1.9 |

| 6-OHDA + this compound (100 mg/kg) | 2.5 ± 0.8 | 80 ± 6% | 7.1 ± 1.5 |

| *p < 0.05 compared to 6-OHDA + Vehicle |

Translational Considerations and Future Directions

While preclinical studies provide a critical foundation, the ultimate goal is to translate these findings to the clinic. Several factors must be considered for successful translation:

-

Dose-response relationships: Establishing a clear dose-response curve for neuroprotection is essential for informing clinical trial design.

-

Biomarkers: Identifying translatable biomarkers that reflect the neuroprotective effects of this compound in preclinical models and can be monitored in human subjects is a high priority.

-

Combination therapies: Investigating this compound in combination with other therapeutic agents may offer synergistic neuroprotective effects.

Future preclinical research should also explore the effects of this compound in a wider range of neurodegenerative disease models and investigate its impact on other relevant pathological processes, such as mitochondrial dysfunction and protein aggregation.

Conclusion

This compound presents a promising and logically sound candidate for neuroprotective therapy. Its ability to augment central norepinephrine levels provides a direct mechanism to combat the intertwined pathologies of neuroinflammation and oxidative stress that drive neurodegeneration. While direct preclinical evidence for its neuroprotective efficacy is currently limited, this guide provides a comprehensive roadmap for the rigorous scientific inquiry needed to unlock its full therapeutic potential. The successful execution of the proposed research framework will be instrumental in determining whether this compound can be repurposed from a symptomatic treatment for nOH to a disease-modifying therapy for a range of devastating neurodegenerative disorders.

References

- Neuroprotective effect of L-DOPA-induced interleukin-13 on striatonigral degeneration in cerebral ischemia. (2024).

- Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. (n.d.). Science.gov. [Link]

- This compound in neurogenic orthost

- This compound for the treatment of neurogenic orthostatic hypotension in neurodegener

- Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. (2018). Frontiers in Neuroscience. [Link]

- Multiple System Atrophy Clinical Research Trials. (n.d.).

- Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. (2018). Europe PMC. [Link]

- A Two Part Study (306A/306B) to Assess this compound in Treatment of NOH in Patients With Parkinson's Disease. (n.d.). ClinicalTrials.gov. [Link]

- Neuroprotective effect of L-dopa on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study. (2009). PubMed. [Link]

- Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. (n.d.). PMC. [Link]

- Preclinical and clinical issues in Alzheimer's disease drug research and development. (n.d.). Frontiers in Pharmacology. [Link]

- Sustained Effect of this compound in Symptomatic Neurogenic Orthostatic Hypotension. (n.d.). ClinicalTrials.gov. [Link]

- This compound for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial. (2014). PMC. [Link]

- Durability of the Clinical Benefit of this compound for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Tre

- Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review. (n.d.). PMC. [Link]

- Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review. (n.d.). PubMed. [Link]

- Neuroprotective effects of GLP-1 class drugs in Parkinson's disease. (n.d.). Frontiers in Endocrinology. [Link]

- This compound in patients with neurogenic orthostatic hypotension associated with Parkinson's disease (NOH306A). (n.d.). PubMed. [Link]

- Clinical studies with this compound for neurogenic OH. (n.d.).

- Focus Feature on Neuroscience: Preclinical progress on neurodegeneration. (2021). Drug Discovery and Development. [Link]

- This compound and Reduced Falls in a Trial of Parkinson Disease Patients With Neurogenic Orthost

- This compound in neurogenic orthost

- This compound reduces postural sway in Parkinson disease patients with orthost

- 2198 Cognitive and behavioral side effects in patients treated with this compound for neurogenic orthostatic hypotension. (n.d.).

- Oxidative Stress in Neurodegenerative Diseases: From Preclinical Studies to Clinical Applic

- Involvement of Neuroinflammation and Oxidative Stress in L-DOPA-Induced Dyskinesia in Parkinson’s Disease: Role of Renin–Angiotensin System and ROCK P

- Neuroprotective effects of L-Dopa-modified zinc oxide nanoparticles on the rat model of 6-OHDA-ınduced Parkinson's disease. (2024). PubMed. [Link]

- Oxidative Stress and Neuroinflammation in Parkinson’s Disease: The Role of Dopamine Oxid

- GEROSCIENCE AND ALZHEIMER'S DISEASE DRUG DEVELOPMENT. (2023). PMC. [Link]

- Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. (n.d.). MDPI. [Link]

- Animal models of focal ischemic stroke: brain size matters. (n.d.). Frontiers in Neurology. [Link]

- Immunohistochemical evidence of neuroprotection by R(-)-deprenyl and N-(2-hexyl)-N-methylpropargylamine on DSP-4-induced degeneration of rat brain noradrenergic axons and terminals. (1996). PubMed. [Link]

- This compound Persistence in Neurogenic Orthostatic Hypotension May Be Affected by Titr

- Immunohistochemical evidence for a "neurotoxic" action of (D-Pro2, D-Trp7,9)-substance P, an analogue with substance P antagonistic activity. (1981). PubMed. [Link]

- Histological and immunohistochemical study of a neuroblastoma in a dog. (n.d.). PubMed. [Link]

- Immunohistochemical Markers of Apoptotic and Hypoxic Damage Facilitate Evidence-Based Assessment in Pups with Neurological Disorders. (n.d.). MDPI. [Link]

Sources

- 1. This compound for the treatment of neurogenic orthostatic hypotension in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease (Journal Article) | OSTI.GOV [osti.gov]

- 6. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effect of L-dopa on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of L-Dopa-modified zinc oxide nanoparticles on the rat model of 6-OHDA-ınduced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

In vivo conversion of Droxidopa to norepinephrine

An In-Depth Technical Guide to the In Vivo Conversion of Droxidopa to Norepinephrine

Introduction

This compound, also known as L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid analogue that serves as a critical therapeutic agent for conditions characterized by norepinephrine deficiency.[1] Its primary indication is the treatment of neurogenic orthostatic hypotension (nOH), a debilitating condition marked by a significant drop in blood pressure upon standing.[1][2] nOH arises from the failure of the sympathetic nervous system to release adequate amounts of the neurotransmitter norepinephrine, which is essential for maintaining vascular tone and blood pressure.[3][4]

This compound functions as a prodrug, a pharmacologically inactive compound that is converted into its active form within the body.[5][6] This guide provides a comprehensive technical overview of the in vivo conversion of this compound to norepinephrine, detailing the core mechanism, pharmacokinetic profile, influencing factors, and the methodologies employed by researchers and drug development professionals to assess this critical metabolic process.

Part 1: The Core Mechanism of Bioactivation

The therapeutic efficacy of this compound hinges on a single, crucial enzymatic step. Unlike the multi-step endogenous synthesis of norepinephrine from tyrosine, this compound provides a direct precursor that bypasses earlier, potentially impaired enzymatic pathways.

The Enzymatic Conversion Pathway

Following oral administration and absorption, this compound is systemically converted to L-norepinephrine.[1] This bioactivation is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , also widely known as DOPA decarboxylase (DDC).[2][5] This enzyme is ubiquitously distributed throughout the body, facilitating the conversion in both the central nervous system (CNS) and peripheral tissues.[1][3]

A key therapeutic advantage of this pathway is that it circumvents the enzyme dopamine β-hydroxylase (DBH), which is responsible for converting dopamine to norepinephrine in the natural catecholamine synthesis pathway. This makes this compound an effective therapy for rare genetic disorders such as DBH deficiency, where patients cannot produce norepinephrine from dopamine.[4] The newly synthesized norepinephrine is then able to act on adrenergic receptors to elicit vasoconstriction and increase blood pressure, thereby alleviating the symptoms of nOH.[1][5]

Caption: Enzymatic conversion of this compound to Norepinephrine.

Part 2: In Vivo Pharmacokinetics and Norepinephrine Formation

Understanding the absorption, distribution, metabolism, and elimination (ADME) profile of this compound is fundamental to optimizing its clinical use and interpreting research data. The ultimate pharmacodynamic effect—an increase in blood pressure—is directly linked to the appearance and concentration of its active metabolite, norepinephrine.

Absorption and Distribution this compound is administered orally, with peak plasma concentrations (Cmax) typically reached between 1 to 4 hours after dosing in healthy volunteers.[7] The presence of a high-fat meal can moderately impact absorption, delaying the time to peak concentration by approximately 2 hours and reducing the Cmax by about 35%.[7][8]

A critical feature of this compound is its ability to cross the blood-brain barrier (BBB), allowing for conversion to norepinephrine within the central nervous system.[6][9] Its plasma protein binding is notably concentration-dependent, decreasing from 75% at lower concentrations to 26% at higher concentrations.[7][10]

Metabolism and Elimination The primary metabolic fate of this compound is its conversion to norepinephrine by AADC.[7][11] However, a significant portion is also metabolized by another key enzyme in catecholamine pathways, catechol-O-methyltransferase (COMT) , which converts this compound to 3-O-methylthis compound (3-OM-DOPS), a major but inactive metabolite.[7][8][12]

Following a single oral dose, plasma norepinephrine levels begin to rise, peaking approximately 3 to 6 hours post-administration, and can remain significantly elevated for an extended period.[4][7] The elimination half-life of the parent this compound molecule is relatively short, around 1.5 to 2.5 hours.[6][10]

Table 1: Summary of Key Pharmacokinetic Parameters

| Parameter | Value | Note |

|---|---|---|

| Time to Peak (this compound) | 1 - 4 hours | Delayed by high-fat meals.[7] |

| Time to Peak (Norepinephrine) | 3 - 6 hours | Reflects time for conversion.[4] |

| Elimination Half-life (this compound) | ~2.5 hours | [10] |

| Bioavailability | ~90% | [6] |

| Primary Metabolic Enzyme | AADC/DDC | For conversion to Norepinephrine.[1][5] |

| Secondary Metabolic Enzyme | COMT | For conversion to 3-OM-DOPS.[8] |

| Excretion | Primarily renal | ~75% of a dose is excreted in urine within 24 hours.[4] |

Part 3: Factors Influencing In Vivo Conversion and Efficacy

The efficiency of this compound's conversion and its ultimate pressor effect are not uniform across all individuals. Several physiological and pharmacological factors can modulate its activity, which is a key consideration in both clinical practice and drug development.

-

Co-administration of DOPA Decarboxylase Inhibitors (DDCIs): Drugs like carbidopa are frequently used in Parkinson's disease treatment to inhibit the peripheral conversion of levodopa to dopamine. Since this compound is metabolized by the same enzyme (AADC/DDC), carbidopa also inhibits its peripheral conversion to norepinephrine.[13][14] While this could theoretically block the drug's effect, clinical studies have shown that patients taking DDCIs still derive a significant pressor and symptomatic benefit from this compound, although the effect may be numerically less than in those not taking DDCIs.[13][15] This suggests that sufficient conversion still occurs, or that central conversion plays a more significant role in these patients.

-

Baseline Norepinephrine Levels: There is evidence to suggest an inverse correlation between a patient's baseline plasma norepinephrine levels and their pressor response to this compound.[16] Patients with lower baseline levels, indicating more severe sympathetic denervation, may exhibit a greater increase in blood pressure.[16] This phenomenon is likely attributable to "denervation supersensitivity," where the remaining adrenergic receptors become hypersensitive to stimulation.

-

Neuronal Integrity and Site of Conversion: The precise location of this compound's conversion is a topic of ongoing scientific discussion and has significant implications for its mechanism. Three primary sites have been proposed:

-

Central Nervous System: After crossing the BBB, this compound can be converted to norepinephrine, potentially stimulating central sympathetic outflow.[15][17]

-

Peripheral Sympathetic Neurons: this compound can be taken up by postganglionic sympathetic nerve terminals, converted to norepinephrine, stored in synaptic vesicles, and released as a neurotransmitter upon neuronal activation.[4][18] Evidence for this includes the longer duration of action observed in patients with intact peripheral neurons compared to those with significant neuronal loss.[4]

-

Extraneuronal Tissues: The AADC enzyme is abundant in organs like the kidneys, liver, and gut.[19] Conversion in these tissues can release norepinephrine into the general circulation, where it acts as a circulating hormone to induce vasoconstriction.[3][17]

-

It is highly probable that all three mechanisms contribute to the overall clinical effect of this compound.

Part 4: Methodologies for In Vivo Assessment

Rigorous and validated analytical methods are essential for characterizing the pharmacokinetics and pharmacodynamics of this compound in both preclinical and clinical research. The primary objective is to accurately quantify this compound and its key metabolite, norepinephrine, in biological matrices and correlate these concentrations with physiological responses.

Clinical and Preclinical Study Design

A typical study to assess the in vivo conversion involves a time-course analysis following drug administration.

-

Animal Models: For preclinical assessment, rodent models with neurotoxin-induced lesions (e.g., 6-hydroxydopamine, or 6-OHDA) are frequently used to simulate the neurodegeneration seen in Parkinson's disease.[20][21] For higher translational value, the MPTP-lesioned non-human primate model is considered a gold standard as it closely recapitulates the motor features of the human condition.[20]

-

Human Studies: Clinical trials involve dosing patients with nOH or healthy volunteers, followed by serial biological sampling and physiological monitoring.[8][19]

Caption: A typical experimental workflow for assessing this compound's in vivo conversion.

Detailed Analytical Protocol: Quantification in Plasma

The gold standard for quantifying catecholamines and related compounds in plasma is High-Performance Liquid Chromatography (HPLC) coupled with either tandem mass spectrometry (LC-MS/MS) or electrochemical detection (LC-ED) .[8][19]

Step-by-Step Methodology:

-

Blood Collection: Venous blood is drawn into chilled tubes containing an anticoagulant (e.g., K2EDTA). Causality: Chilling the tubes slows enzymatic degradation of the analytes post-collection.

-

Sample Stabilization: Immediately after collection, a stabilizer solution containing antioxidants like reduced glutathione and chelating agents like EGTA is added.[8] Causality: Catecholamines are highly susceptible to oxidation. Glutathione acts as a sacrificial antioxidant, preserving the integrity of this compound and norepinephrine.

-

Plasma Separation: The stabilized blood is centrifuged at low temperatures (e.g., 4°C) to separate the plasma from blood cells. The resulting plasma is immediately frozen at -80°C until analysis. Causality: Freezing halts nearly all enzymatic and chemical degradation, ensuring long-term sample stability.

-

Internal Standard Spiking: Before extraction, a known quantity of an internal standard (IS) is added to each sample, calibrator, and quality control sample. For this compound, a stable isotope-labeled version (e.g., ¹³C-Droxidopa) is ideal. For norepinephrine, ethylnorepinephrine is commonly used.[8] Causality: The IS is chemically similar to the analyte and will behave identically during extraction and analysis. By measuring the ratio of the analyte to the IS, any variability or loss during the process can be precisely corrected, ensuring a self-validating and accurate measurement.

-

Analyte Extraction:

-

Protein Precipitation: A simple and effective method where a solvent like acetonitrile is added to the plasma. This denatures and precipitates proteins, which are then removed by centrifugation, leaving the analytes in the supernatant.[8]

-

Solid-Phase Extraction (SPE): A more selective method, particularly for norepinephrine, may use a stationary phase like acid-washed alumina, which specifically binds catecholamines. The analytes are then eluted with a weak acid.[8]

-

-

LC-MS/MS Analysis: The prepared extract is injected into the HPLC system. The analytes and their respective internal standards are separated on a C18 column and subsequently detected by the mass spectrometer. Causality: This provides exceptional sensitivity and specificity, allowing for the confident identification and quantification of each compound even at very low concentrations (pg/mL for norepinephrine).[8]

Conclusion

The in vivo conversion of this compound to norepinephrine is a targeted and effective pharmacological strategy to address the norepinephrine deficiency that underlies neurogenic orthostatic hypotension. Its bioactivation via the widely distributed AADC enzyme allows for the restoration of vascular tone through central, peripheral intraneuronal, and extraneuronal hormonal mechanisms. A thorough understanding of its pharmacokinetics, the factors that modulate its conversion, and the rigorous analytical methods used to study it are paramount for drug development professionals and researchers. Future investigations will likely focus on personalizing this compound therapy by identifying biomarkers that predict patient response and further elucidating the relative contributions of the different sites of norepinephrine formation to its overall clinical benefit.

References

- What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). (URL: [Link])

- This compound - Wikipedia. (URL: [Link])

- Kaufmann, H. (2008). L-dihydroxyphenylserine (this compound): a new therapy for neurogenic orthostatic hypotension: the US experience. Clinical Autonomic Research, 18 Suppl 1, 19–24. (URL: [Link])

- What is this compound used for? - Patsnap Synapse. (2024-06-14). (URL: [Link])

- Ali, A., & Ali, Z. (2015). Neurogenic orthostatic hypotension – management update and role of this compound. US Neurology, 11(1), 34. (URL: [Link])

- Kaufmann, H., Norcliffe-Kaufmann, L., & Palma, J. A. (2015). This compound in neurogenic orthostatic hypotension. Expert Review of Cardiovascular Therapy, 13(8), 875–891. (URL: [Link])

- Kaufmann, H. (2017). This compound for symptomatic neurogenic orthostatic hypotension: what can we learn?. Clinical Autonomic Research, 27(Suppl 1), 1–2. (URL: [Link])

- Hewitt, L. A., Lickliter, J., & Lewitt, P. A. (2017). Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical Therapeutics, 39(12), 2420–2429. (URL: [Link])

- Kaufmann, H., Norcliffe-Kaufmann, L., & Palma, J. A. (2015). This compound in neurogenic orthostatic hypotension. Expert Review of Cardiovascular Therapy, 13(8), 875-91. (URL: [Link])

- NORTHERA® (this compound)

- 203202Orig1s000 - accessd

- Palma, J. A., Martinez, J., & Perez, J. (2017). Predictors of response to this compound in patients with neurogenic orthostatic hypotension (P5.318). Neurology, 88(16 Supplement). (URL: [Link])

- Northera (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. (URL: [Link])

- Kaufmann, H. (2008). Possible mechanisms of action of this compound—this compound could exert its...

- Pharmacology - NORTHERA® (this compound) for Healthcare Professionals. (URL: [Link])

- Robertson, D. (2014). Prospects for this compound in Neurogenic Orthostatic Hypotension. Circulation Research, 114(4), 596–598. (URL: [Link])

- Goldstein, D. S., Holmes, C., & Sharabi, Y. (2012). Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde. Clinical Chemistry, 58(12), 1711–1717. (URL: [Link])

- Naoi, M., Maruyama, W., & Dostert, P. (1994). [The effect of this compound on the monoamine metabolsim in the human brain]. Rinsho shinkeigaku = Clinical neurology, 34(10), 991–995. (URL: [Link])

- Isaacson, S., Rowse, G. J., & Kymes, S. M. (2022). Durability of the Clinical Benefit of this compound for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment. Neurology and Therapy, 11(1), 329–343. (URL: [Link])

- Possible mechanisms of action of this compound—this compound could exert its...

- Naoi, M., Maruyama, W., Dostert, P., & Hashizume, Y. (1994). [Study on the metabolism of this compound in humans]. Rinsho shinkeigaku = Clinical neurology, 34(10), 991–995. (URL: [Link])

- Clinical Study of this compound in Patients With Neurogenic Orthost

- Possible mechanisms of actions of this compound - ResearchG

- Clinical Trials Information - NORTHERA® (this compound). (URL: [Link])

- Development of methods for this compound and its related substances - ResearchG

- Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in this compound Drug Sub - Impactfactor. (URL: [Link])

- Analytical Method Development and Validation of this compound By Using HPLC Method - ijpar. (URL: [Link])

- Iderberg, H., & Cenci, M. A. (2012). Animal models of L-DOPA-induced dyskinesia: an update on the current options. Neuroscience, 211, 13–27. (URL: [Link])

- Tronci, E., & Cenci, M. A. (2018). Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse. Journal of Neural Transmission (Vienna, Austria : 1996), 125(8), 1137–1144. (URL: [Link])

- Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Animal Models of Parkinson's Disease. Journal of Biomedicine and Biotechnology, 2012, 987695. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. L-dihydroxyphenylserine (this compound): a new therapy for neurogenic orthostatic hypotension: the US experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurogenic orthostatic hypotension – management update and role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. NORTHERA® (this compound) | Pharmacology [northerahcp.com]

- 12. [Study on the metabolism of this compound in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound for symptomatic neurogenic orthostatic hypotension: what can we learn? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Northera (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 15. researchgate.net [researchgate.net]

- 16. neurology.org [neurology.org]

- 17. researchgate.net [researchgate.net]

- 18. Prospects for this compound in Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Animal models of L-DOPA-induced dyskinesia: an update on the current options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Droxidopa in Noradrenergic Restoration

An In-Depth Technical Guide to Droxidopa's Effects on the Central and Peripheral Nervous Systems

This compound, a synthetic amino acid precursor of norepinephrine, represents a significant therapeutic advancement for conditions characterized by noradrenergic deficiency.[1][2] Marketed under brand names such as Northera®, it is primarily indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a debilitating condition marked by a sharp drop in blood pressure upon standing.[2][3][4] nOH is a common manifestation of several neurodegenerative disorders, including Parkinson's disease (PD), multiple system atrophy (MSA), and pure autonomic failure (PAF), where the autonomic nervous system fails to release adequate norepinephrine to maintain vascular tone.[2][3][5][6]

First approved in Japan in 1989 and later in the United States in 2014, this compound's core function is to serve as a prodrug that is converted into norepinephrine, thereby replenishing the deficient neurotransmitter and mitigating symptoms of orthostatic intolerance.[1][2][3][7][8] This guide provides a detailed examination of this compound's dual mechanism of action on the peripheral and central nervous systems, summarizes key clinical efficacy and safety data, and outlines experimental protocols for its evaluation.

Section 1: Core Mechanism of Action and Pharmacodynamics

This compound's therapeutic effect is contingent upon its conversion to L-norepinephrine. This biotransformation is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC), which is ubiquitously expressed throughout the body.[1][2][3][9] This single-step conversion allows this compound to bypass the rate-limiting enzyme dopamine β-hydroxylase (DBH), making it an effective therapy even in rare genetic disorders where DBH is deficient.[3]

Peripheral Nervous System: The Primary Driver of Pressor Effects

The primary and most well-established effects of this compound occur within the peripheral nervous system, directly addressing the pathophysiology of nOH.

Mechanistic Tenets:

-

Neuronal and Non-Neuronal Conversion: this compound is converted to norepinephrine both within the synaptic terminals of postganglionic sympathetic neurons and in non-neuronal tissues such as the kidneys and liver.[3][10]

-

Neurotransmitter Replenishment: In intact neurons, the newly synthesized norepinephrine is stored in vesicles and released upon sympathetic activation, acting as a conventional neurotransmitter at the neurovascular junction.[3][10]

-

Hormonal Vasoconstriction: Strong evidence indicates that a substantial portion of this compound's pressor effect comes from norepinephrine produced in non-neuronal tissues, which then enters the bloodstream and acts as a circulating hormone to induce peripheral vasoconstriction.[3][11] This explains why this compound is effective even in patients with advanced neurodegeneration and loss of sympathetic nerve terminals, such as those with PAF.[3][11]

The peripheral conversion is considered the dominant mechanism for blood pressure elevation. This is authoritatively demonstrated by studies in which the co-administration of carbidopa, a peripheral AAAD inhibitor that does not cross the blood-brain barrier, effectively blocks the pressor effects of this compound.[3][11]

Central Nervous System: Exploring Effects Beyond Blood Pressure

This compound is capable of crossing the blood-brain barrier, where it is subsequently converted to norepinephrine within the central nervous system (CNS).[1][2][3][9] While its contribution to blood pressure regulation is considered minimal compared to its peripheral action, the resulting increase in central noradrenergic activity is an area of active investigation for its potential therapeutic benefits.

Hypothesized and Investigated CNS Effects:

-

Modulation of Sympathetic Outflow: An early hypothesis suggested that centrally produced norepinephrine could stimulate sympathetic outflow.[3][12] However, as noted, the blockade of its pressor effect by peripheral inhibitors makes this an unlikely primary mechanism for blood pressure control.[3]

-

Cognition and ADHD-like Behaviors: Preclinical studies provide compelling evidence for CNS-mediated effects. In rat models, this compound administered with a peripheral AAAD inhibitor (to isolate CNS effects) increased norepinephrine levels in the prefrontal cortex (PFC) and inhibited dopamine neurons, mimicking the effects of ADHD medications.[13] This intervention was shown to ameliorate hyperactivity, inattention, and impulsivity.[13]

-

Functional Recovery Post-Injury: In rats with sensorimotor cortex ablation, treatment with this compound and a peripheral inhibitor significantly elevated norepinephrine levels in the cortex, hippocampus, and cerebellum, which correlated with facilitated recovery of motor functions like beam-walking.[14] These findings suggest a potential role for this compound in promoting neuroplasticity and functional recovery after brain injury.

Section 2: Clinical Efficacy in Neurogenic Orthostatic Hypotension

The clinical development of this compound has centered on its ability to improve the signs and symptoms of nOH. Phase III clinical trials have provided Class I evidence for its short-term efficacy.[7]

A pivotal study demonstrated that after a dose-optimization phase, this compound was superior to placebo in improving patient-reported outcomes.[7] The primary endpoint was the Orthostatic Hypotension Questionnaire (OHQ) composite score, a validated tool to assess symptom severity and impact.

| Efficacy Endpoint | This compound (n=82) | Placebo (n=80) | Difference (p-value) | Reference |

| Change in OHQ Composite Score | -1.83 units | -0.93 units | 0.90 units (p=0.003) | [7] |

| Change in OHQ Dizziness/Lightheadedness Score | -2.4 points | -1.0 points | Favored this compound | [15] |

| Change in Standing Systolic BP (mmHg) | +11.2 mmHg | +3.9 mmHg | 7.3 mmHg (p<0.001) | [7][15] |

| Change in Supine Systolic BP (mmHg) | +7.6 mmHg | +0.8 mmHg | 6.8 mmHg (p<0.001) | [7][15] |

It is a critical point of discussion that the FDA granted this compound an accelerated approval based on short-term efficacy (1-2 weeks), with the stipulation that further studies be conducted to establish long-term benefit.[3][6][7]

Section 3: Safety, Tolerability, and Risk Management

While generally well-tolerated, this compound's mechanism of action necessitates careful monitoring for specific adverse events, particularly those related to its pressor effects.

| Adverse Event (≥3%) | This compound | Placebo | Reference |

| Headache | 7.4% - 11% | ~2.5% | [7][15] |

| Dizziness | 3.7% - 8% | ~2.5% | [7][15] |

| Nausea | ~5% | ~2.5% | [15] |

| Fatigue | ~4% | ~2.5% | [15] |

Key Safety Considerations:

-